molecular formula C11H7BrO4 B11844122 4-Bromo-2-oxo-2H-chromen-3-yl acetate

4-Bromo-2-oxo-2H-chromen-3-yl acetate

Cat. No.: B11844122
M. Wt: 283.07 g/mol
InChI Key: QZEGANMZMQHMPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-oxo-2H-chromen-3-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-oxo-2H-chromen-3-yl acetate typically involves the acylation of 4-bromo-2-oxo-2H-chromen-3-ol with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-oxo-2H-chromen-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-oxo-2H-chromen-3-yl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-3-yl acetate
  • 4-Chloro-2-oxo-2H-chromen-3-yl acetate
  • 4-Fluoro-2-oxo-2H-chromen-3-yl acetate

Uniqueness

4-Bromo-2-oxo-2H-chromen-3-yl acetate stands out due to the presence of the bromo group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C11H7BrO4

Molecular Weight

283.07 g/mol

IUPAC Name

(4-bromo-2-oxochromen-3-yl) acetate

InChI

InChI=1S/C11H7BrO4/c1-6(13)15-10-9(12)7-4-2-3-5-8(7)16-11(10)14/h2-5H,1H3

InChI Key

QZEGANMZMQHMPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2OC1=O)Br

Origin of Product

United States

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